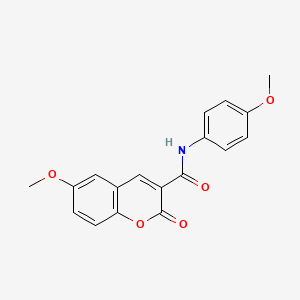

![molecular formula C19H18O5 B5516992 6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5516992.png)

6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of structurally complex cyclohepta[b]furan derivatives often involves peri-selective cycloaddition reactions, as demonstrated in the synthesis of related compounds where cycloaddition reactions play a crucial role in forming the core structure of cyclohepta[b]furan derivatives (Yasunami et al., 1992). Another method involves the NaOH-catalyzed cyclocondensation, as seen in the preparation of ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate, highlighting the versatility of cyclocondensation reactions in synthesizing complex furan derivatives (Badshah et al., 2008).

Molecular Structure Analysis

Structural analyses of cyclohepta[b]furan derivatives, such as ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate, showcase the intricate interactions like C—H⋯O and C—H⋯π that influence the molecule's stability and reactivity (Badshah et al., 2008).

Chemical Reactions and Properties

Cycloaddition reactions, as outlined by Yasunami et al. (1992), not only serve as a synthesis route but also exhibit the potential for chemical transformations, such as the retro–Diels–Alder reaction followed by re-cycloaddition and spontaneous decarboxylation, offering pathways to diversify the chemical structure and properties of cyclohepta[b]furan derivatives (Yasunami et al., 1992).

Physical Properties Analysis

The analysis of physical properties such as crystal structure, as demonstrated in the study of ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate, reveals how molecular packing and intermolecular interactions influence the material's physical characteristics (Badshah et al., 2008).

科学的研究の応用

Synthesis and Chemical Reactivity

Compounds with cyclohepta[b]furan motifs have been the subject of research due to their interesting chemical reactivity and potential for creating complex molecular structures. For instance, the peri-selective cycloaddition reactions of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with 6,6-dimethylfulvene have been explored, yielding products through [4+2] and [8+2] cycloaddition processes. These reactions are influenced by the solvent and conditions, demonstrating the versatility of cyclohepta[b]furan derivatives in synthetic chemistry (Yasunami et al., 1992).

Photochemical Properties

The photochemistry of furan derivatives, including those with cyclohepta[b]furan structures, has been studied, revealing interesting photochemical behaviors. For example, the primary intermediates in the photochemistry of o-vinylstyrylfurans have been observed, showcasing the formation of distinct intermediates under irradiation. Such studies highlight the potential of furan and cyclohepta[b]furan derivatives in photochemical applications, where light-induced reactions can lead to novel compounds (Šindler-Kulyk et al., 2001).

Heterocyclic Compound Synthesis

The synthesis of azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan demonstrates the utility of cyclohepta[b]furan-2-one derivatives in creating new heterocyclic compounds. These syntheses involve reactions with morpholino enamines, leading to compounds with potential applications in materials science, pharmaceuticals, and organic electronics (Fujimori et al., 1986).

Catalytic Conversion Applications

The catalytic conversion of furanic compounds, such as 5-hydroxymethylfurfural (HMF), into value-added derivatives is a significant area of research. These transformations involve various catalytic processes to produce chemicals and fuels from biomass-derived furanic compounds. This research is crucial for developing sustainable chemical processes and materials from renewable resources (Kong et al., 2018).

特性

IUPAC Name |

6-(3,4-dihydroxyphenyl)-4-ethoxy-1,3-dimethylcyclohepta[c]furan-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-4-23-17-9-13(12-5-6-14(20)15(21)7-12)8-16(22)18-10(2)24-11(3)19(17)18/h5-9,20-21H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTCTTULQBTOJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=O)C2=C(OC(=C12)C)C)C3=CC(=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5516912.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5516923.png)

![(2S)-N~1~-(2-furylmethyl)-N~2~-[3-(1H-pyrazol-1-yl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B5516925.png)

![4-methoxy-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-phenylpiperidine](/img/structure/B5516933.png)

![N-[4-(dimethylamino)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B5516935.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5516945.png)

![N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5516946.png)

![N-[3-(acetylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516952.png)

![5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516959.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5516966.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5516986.png)

![ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5516994.png)

![1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5517004.png)